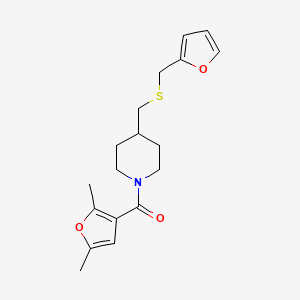
(2,5-Dimethylfuran-3-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Reduction of Biomass-Derived Furanic Compounds
Furanic compounds derived from biomass, such as furfural and hydroxymethylfurfural (HMF), are key intermediates for producing valuable chemicals through catalytic processes. Studies have shown that these compounds can be converted into a wide range of products, including 2,5-dimethylfuran, through hydrogenation and other reactions. This process highlights the potential of (2,5-Dimethylfuran-3-yl)-based compounds in sustainable chemistry and bio-refinery applications, emphasizing their role in transforming oxygen-rich biomass derivatives into useful chemicals (Nakagawa, Tamura, & Tomishige, 2013).
Reactions of Oxygen and Nitrogen Heterocycles
The reactivity of furan and related heterocycles with metal complexes provides insights into bond cleavage reactions. This research contributes to understanding the chemical behavior of furanic compounds, including those related to (2,5-Dimethylfuran-3-yl), under various conditions, highlighting their potential in synthetic chemistry for producing complex molecules (Jones, Dong, & Myers, 1995).
Synthesis of Bioactive Derivatives
The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds related to the (2,5-Dimethylfuran-3-yl) structure, showcases the potential of these compounds as therapeutic agents. These derivatives exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting the significant biomedical applications of these furanic compounds (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Catalytic Conversion to Value-Added Derivatives
The catalytic conversion of 5-hydroxymethylfurfural (HMF) into various chemicals and fuels, including 2,5-dimethylfuran, underscores the versatility of furanic compounds in chemical synthesis. This process involves tailoring functional groups to produce a wide array of valuable derivatives, demonstrating the role of (2,5-Dimethylfuran-3-yl)-based compounds in advancing green chemistry and sustainable production technologies (Kong et al., 2018).
Mécanisme D'action
Furans
The compound contains furan rings, which are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are found in a wide range of biologically active compounds, including certain antiviral, anti-inflammatory, and anticancer agents .
Piperidines
The compound also contains a piperidine ring, a common structure in many pharmaceuticals and natural products. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting on various receptors in the body .
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-10-17(14(2)22-13)18(20)19-7-5-15(6-8-19)11-23-12-16-4-3-9-21-16/h3-4,9-10,15H,5-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBNAZMGBUJKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

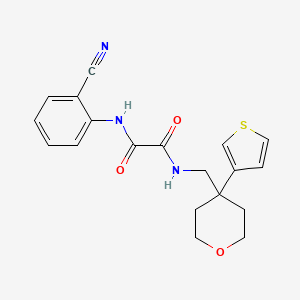
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)
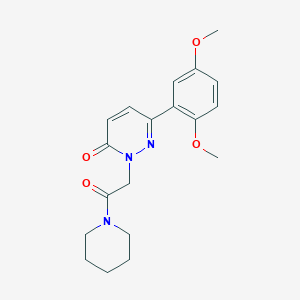
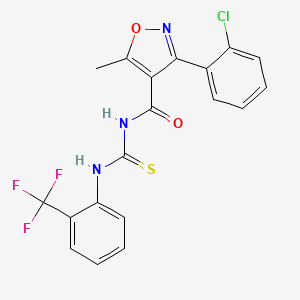
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)
![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2605596.png)


![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)
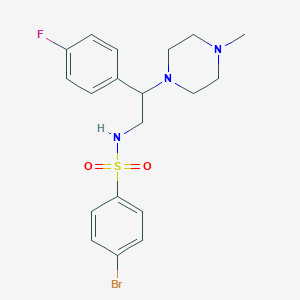
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)